molecular formula C17H15N3O5S B11994752 4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B11994752
M. Wt: 373.4 g/mol
InChI Key: LKJQOIXFQMUAMR-UHFFFAOYSA-N
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Description

N’-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]-4-methylbenzenesulfonohydrazide is a complex organic compound with a unique structure that combines a quinoline derivative with a sulfonohydrazide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]-4-methylbenzenesulfonohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of anthranilic acid derivatives followed by cyclization to form the quinoline core. The sulfonohydrazide group is then introduced through a reaction with a suitable sulfonyl chloride derivative under mild conditions .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N’-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

N’-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]-4-methylbenzenesulfonohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]-4-methylbenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, while the sulfonohydrazide group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]-4-methylbenzenesulfonohydrazide is unique due to its combination of a quinoline core with a sulfonohydrazide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H15N3O5S

Molecular Weight

373.4 g/mol

IUPAC Name

4-hydroxy-N'-(4-methylphenyl)sulfonyl-2-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C17H15N3O5S/c1-10-6-8-11(9-7-10)26(24,25)20-19-17(23)14-15(21)12-4-2-3-5-13(12)18-16(14)22/h2-9,20H,1H3,(H,19,23)(H2,18,21,22)

InChI Key

LKJQOIXFQMUAMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C3=CC=CC=C3NC2=O)O

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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